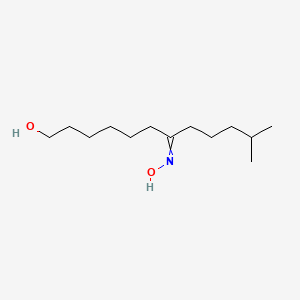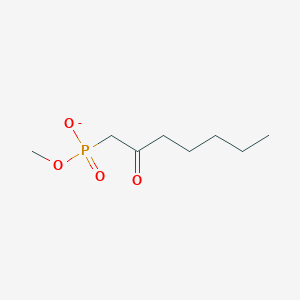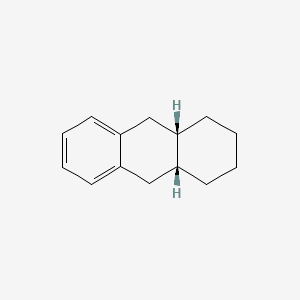
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester is an organic compound with the molecular formula C10H18N2O2. This compound is known for its unique structure, which includes a hydrazino group and a propenoic acid moiety. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester typically involves the reaction of 2-Propenoic acid with a hydrazine derivative. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
Applications De Recherche Scientifique
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The hydrazino group can form covalent bonds with these targets, leading to changes in their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propenoic acid, 2-methyl-, 1-methylethyl ester: This compound has a similar structure but lacks the hydrazino group.
2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, ethyl ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the hydrazino group in 2-Propenoic acid, 3-((1-methylethyl)(1-methylethylidene)hydrazino)-, methyl ester makes it unique compared to other similar compounds. This functional group imparts distinct chemical properties and reactivity, making it valuable for various applications in scientific research.
Propriétés
Numéro CAS |
63263-02-5 |
|---|---|
Formule moléculaire |
C10H18N2O2 |
Poids moléculaire |
198.26 g/mol |
Nom IUPAC |
methyl (E)-3-[propan-2-yl-(propan-2-ylideneamino)amino]prop-2-enoate |
InChI |
InChI=1S/C10H18N2O2/c1-8(2)11-12(9(3)4)7-6-10(13)14-5/h6-7,9H,1-5H3/b7-6+ |
Clé InChI |
KHKSXMITEDVAPO-VOTSOKGWSA-N |
SMILES isomérique |
CC(C)N(/C=C/C(=O)OC)N=C(C)C |
SMILES canonique |
CC(C)N(C=CC(=O)OC)N=C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-[Oxybis(methylene)]diformamide](/img/structure/B14510279.png)
![(6,6-Dimethyl-4-oxobicyclo[3.1.1]hept-2-en-2-yl)methyl acetate](/img/structure/B14510280.png)





![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)

![1,2,3-Trinitro-11H-indeno[1,2-B]quinoxalin-11-one](/img/structure/B14510339.png)


![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
